molecular formula C16H22N2 B4973610 (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine

(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine

Cat. No. B4973610
M. Wt: 242.36 g/mol
InChI Key: LRXKUEUDVQRPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, also known as CPIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPIPA is a derivative of serotonin and has been shown to have a range of effects on the central nervous system, including potential anti-depressant and anti-anxiety effects. In

Mechanism of Action

The exact mechanism of action of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is not fully understood, but it is believed to act on the serotonin system in the brain. (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to increase the levels of serotonin in the brain, which may contribute to its potential anti-depressant and anti-anxiety effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential pharmacological properties, which make it a promising candidate for the development of new treatments for depression, anxiety, and neurodegenerative disorders. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine. One area of research is to further elucidate its mechanism of action and its potential pharmacological properties. Additionally, further research is needed to determine the safety and toxicity of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, as well as its potential side effects. Finally, research is needed to determine the potential clinical applications of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, including its potential use as a treatment for depression, anxiety, and neurodegenerative disorders.

Synthesis Methods

(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine can be synthesized using a multi-step process involving the reaction of indole-3-acetaldehyde with cyclopropylmethylamine and 3-bromopropyl bromide. The resulting compound can be purified using column chromatography to obtain (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine in high purity.

Scientific Research Applications

(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have potential anti-depressant and anti-anxiety effects in animal models, as well as potential anti-inflammatory effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-9-18(11-13-7-8-13)12-14-10-17-16-6-4-3-5-15(14)16/h3-6,10,13,17H,2,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKUEUDVQRPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine

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